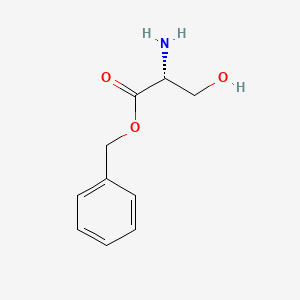

benzyl (2R)-2-amino-3-hydroxypropanoate

Vue d'ensemble

Description

Benzyl (2R)-2-amino-3-hydroxypropanoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzyl (2R)-2-amino-3-hydroxypropanoate, also known as benzyl serine, is a chiral amino acid derivative with significant biological activity. This compound is notable for its interactions with various biological systems, including its role as a substrate in enzymatic reactions and its potential therapeutic applications. Below, we explore the biological activity of this compound in detail, supported by relevant data and research findings.

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- Structure : The compound features both amino and hydroxyl functional groups, contributing to its reactivity and interaction capabilities.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : It acts as a substrate for various enzymes, influencing biochemical pathways related to protein synthesis and metabolism. The presence of hydroxyl and amino groups allows for hydrogen bonding and ionic interactions with target proteins, modulating their activity.

- Receptor Binding : The compound's structural features enable it to bind to specific receptors, potentially affecting signal transduction pathways. This interaction can lead to physiological changes that may be beneficial in therapeutic contexts.

- Antioxidant Activity : Some studies suggest that derivatives of amino acids like benzyl serine may exhibit antioxidant properties, which could be leveraged in the development of supplements or pharmaceuticals aimed at reducing oxidative stress .

Applications in Research and Medicine

This compound has been investigated for various applications:

- Drug Development : Ongoing research explores its potential as a building block for more complex molecules in drug synthesis, particularly in the context of neuroprotective agents and treatments for neurodegenerative disorders .

- Nutraceuticals : As an amino acid derivative, it is recognized for its role in enhancing physical performance and recovery during exercise, making it a candidate for ergogenic dietary supplements .

Comparative Analysis with Related Compounds

The following table highlights key differences between this compound and similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-2-Amino-3-hydroxypropanoate | Lacks the benzyl group | Simpler structure; less stability |

| (S)-Benzyl 2-amino-3-oxopropanoate | Contains a carbonyl group | Different reactivity due to oxidation |

| (S)-Benzyl 2-amino-3-hydroxypropanol | Hydroxyl group intact | Altered reactivity compared to the parent compound |

This compound stands out due to its combination of functional groups and chiral nature, enhancing its stability and reactivity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have underscored the importance of this compound in various biological contexts:

- Neuroprotective Effects : Research has indicated that compounds similar to benzyl serine may exhibit protective effects against neuronal damage in models of neurodegeneration. These findings suggest potential applications in treating conditions like Alzheimer's disease .

- Metabolic Pathway Influence : Studies have demonstrated that benzyl serine can influence metabolic pathways by modulating enzyme activity involved in amino acid metabolism. This modulation may have implications for metabolic disorders and obesity management.

Applications De Recherche Scientifique

Biological Activities

Benzyl (2R)-2-amino-3-hydroxypropanoate exhibits several notable biological activities:

-

Anticonvulsant Activity:

Research has indicated that derivatives of this compound show promising anticonvulsant properties. For instance, studies on related compounds demonstrated their effectiveness in reducing seizure activity in animal models, outperforming traditional anticonvulsants like phenobarbital . The structure-activity relationship (SAR) studies highlighted that specific substitutions at the benzyl group significantly enhance anticonvulsant efficacy . -

Neuroprotective Effects:

The compound has been investigated for its neuroprotective properties. It appears to modulate neurotransmitter systems and may offer protective effects against neurodegenerative diseases by influencing synaptic plasticity and neuronal survival . -

Potential as a Therapeutic Agent:

This compound is being explored for its potential in treating conditions such as schizophrenia and other neuropsychiatric disorders due to its role as a co-agonist at NMDA receptors . This mechanism is crucial for synaptic transmission and plasticity.

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of various N-benzyl derivatives in rodent models. This compound derivatives demonstrated significant reductions in seizure frequency compared to controls. The protective index of these compounds was comparable to established anticonvulsants, indicating their potential as alternative therapies .

Case Study 2: Neuroprotective Mechanisms

In a series of experiments, researchers assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal death. The compound exhibited a dose-dependent protective effect on neuronal cells, suggesting its utility in developing treatments for neurodegenerative diseases .

Table 1: Synthesis Conditions and Yields

| Reaction Component | Yield (%) | Solvent | Catalyst |

|---|---|---|---|

| D-serine + Benzyl Alcohol | 93 | Dichloromethane | Triethylamine |

| L-proline + Benzyl Bromide | 83 | Ethanol | NaHCO₃ |

| Compound | Activity Type | Model Used | ED50 (mg/kg) |

|---|---|---|---|

| This compound | Anticonvulsant | Maximal Electroshock Seizure | 13 - 21 |

| N-benzyl derivatives | Neuroprotective | Oxidative Stress Model | Varies by derivative |

Propriétés

IUPAC Name |

benzyl (2R)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDNACBMUWTYIV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.